molecular formula C13H11BrN2O3S B8623464 N-(5-Bromopyridin-2-yl)-4-methanesulfonylbenzamide

N-(5-Bromopyridin-2-yl)-4-methanesulfonylbenzamide

Cat. No.: B8623464
M. Wt: 355.21 g/mol
InChI Key: HAURPVJEEAFBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Bromopyridin-2-yl)-4-methanesulfonylbenzamide is a useful research compound. Its molecular formula is C13H11BrN2O3S and its molecular weight is 355.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-methylsulfonylbenzamide

InChI

InChI=1S/C13H11BrN2O3S/c1-20(18,19)11-5-2-9(3-6-11)13(17)16-12-7-4-10(14)8-15-12/h2-8H,1H3,(H,15,16,17)

InChI Key

HAURPVJEEAFBSY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methanesulfonylbenzoic acid (100 mg, 0.50 mmol) and 2-amino-5-bromopyridine (104 mg, 0.60 mmol) in dry dichloromethane (10 mL) was added 4-(dimethylamino)pyridine (67 mg, 0.55 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (105 mg, 0.55 mmol). The mixture was stirred at room temperature overnight under N2, diluted with water (10 mL) and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform/ethyl acetate=3/1) to give the title compound as a white crystal (56 mg, yield 32%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
32%

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